Cas no 464221-85-0 (2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
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- EN300-7516661
- (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- 464221-85-0
- Z2865975541
- 2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
-
- インチ: 1S/C16H17N3O2/c1-13(20)18-7-9-19(10-8-18)16(21)15(12-17)11-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3/b15-11-
- InChIKey: IFYHLMBZRWZEOH-PTNGSMBKSA-N
- SMILES: O=C(/C(/C#N)=C\C1C=CC=CC=1)N1CCN(C(C)=O)CC1
計算された属性
- 精确分子量: 283.132076794g/mol
- 同位素质量: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 64.4Ų
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7516661-0.05g |
2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile |
464221-85-0 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrileに関する追加情報
Comprehensive Overview of 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile (CAS No. 464221-85-0)
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile (CAS No. 464221-85-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique combination of functional groups, including an acetylpiperazine moiety and a phenylprop-2-enenitrile structure, making it a valuable intermediate in drug discovery and development. Researchers and industry professionals frequently search for this compound due to its potential applications in medicinal chemistry and its role in synthesizing bioactive molecules.
The chemical structure of 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile includes a piperazine ring, which is a common motif in many pharmaceuticals. The presence of the acetyl group enhances its reactivity, while the phenylprop-2-enenitrile segment contributes to its versatility in organic synthesis. This compound is often explored for its potential as a kinase inhibitor or as a building block for more complex molecules. Its CAS number, 464221-85-0, is a critical identifier for researchers looking to source or study this compound.
In recent years, the demand for 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has increased due to its relevance in drug discovery and medicinal chemistry. The compound's ability to act as a pharmacophore has made it a subject of interest in the development of new therapeutic agents. Researchers often inquire about its synthetic routes, physicochemical properties, and biological activity, highlighting its importance in modern chemistry.
One of the key applications of 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile is in the synthesis of small molecule inhibitors. These inhibitors are crucial in targeting specific enzymes or proteins involved in disease pathways. For example, the compound's nitrile group can participate in various chemical reactions, enabling the creation of derivatives with enhanced bioactivity. This versatility makes it a popular choice for high-throughput screening and lead optimization in drug development.
The acetylpiperazine component of this compound is particularly noteworthy. Piperazine derivatives are widely used in pharmaceuticals due to their ability to improve solubility and bioavailability. The acetyl modification further enhances these properties, making 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile a valuable scaffold for designing new drugs. Researchers often search for piperazine-based compounds to explore their potential in treating various conditions, including neurological disorders and infectious diseases.
From a synthetic chemistry perspective, 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile offers several advantages. Its nitrile group can be easily transformed into other functional groups, such as carboxylic acids or amides, through simple chemical reactions. This flexibility allows chemists to tailor the compound's properties for specific applications. Additionally, the phenyl ring provides a stable aromatic core that can be further modified to enhance binding affinity or selectivity.
The growing interest in personalized medicine and targeted therapies has further elevated the importance of compounds like 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile. As researchers seek to develop more effective and safer drugs, the need for versatile intermediates continues to rise. This compound's unique structure and reactivity make it a promising candidate for future innovations in pharmaceutical research and biotechnology.
In conclusion, 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile (CAS No. 464221-85-0) is a multifaceted compound with significant potential in drug discovery and organic synthesis. Its combination of acetylpiperazine and phenylprop-2-enenitrile functionalities offers a wide range of applications, from kinase inhibition to lead compound development. As the field of medicinal chemistry advances, this compound is likely to remain a key player in the quest for new and improved therapeutics.
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